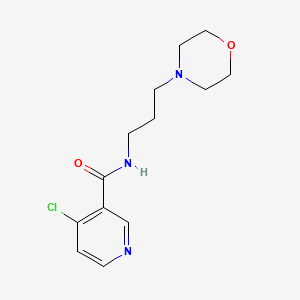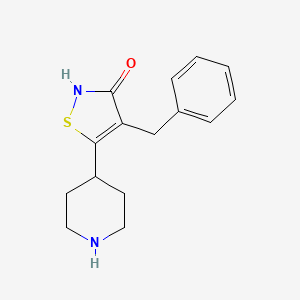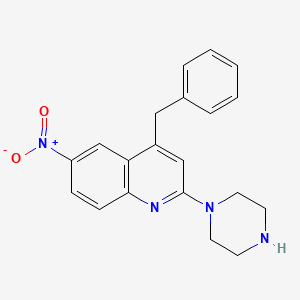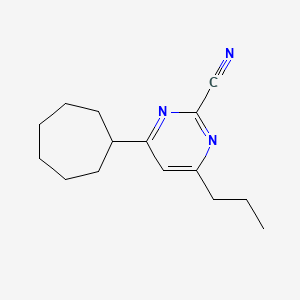
4-Chloro-N-(3-morpholinopropyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-N-(3-morpholinopropyl)nicotinamide is a derivative of nicotinamide, which is an amide form of nicotinic acid (vitamin B3). Nicotinamide derivatives have been extensively studied for their wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties . The incorporation of a morpholine ring and a chloro substituent in the nicotinamide structure enhances its pharmacological profile, making it a compound of interest in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(3-morpholinopropyl)nicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid, which is converted to nicotinoyl chloride using thionyl chloride.
Amidation: The nicotinoyl chloride is then reacted with 3-morpholinopropylamine to form N-(3-morpholinopropyl)nicotinamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-Chloro-N-(3-morpholinopropyl)nicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield nicotinic acid and 3-morpholinopropylamine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution: Various substituted nicotinamide derivatives.
Oxidation: Oxidized forms of the nicotinamide ring.
Reduction: Reduced forms of the nicotinamide ring.
Hydrolysis: Nicotinic acid and 3-morpholinopropylamine.
科学研究应用
4-Chloro-N-(3-morpholinopropyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and potential anticancer activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-Chloro-N-(3-morpholinopropyl)nicotinamide involves its interaction with various molecular targets:
Enzyme Inhibition: It may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects.
Receptor Binding: The compound can bind to certain receptors, modulating inflammatory pathways and reducing inflammation.
DNA Interaction: It may interact with DNA, leading to potential anticancer effects by inducing apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- 2-Chloro-N-(2-chlorophenyl)nicotinamide
- 2-Chloro-N-(3-chlorophenyl)nicotinamide
- 2-Chloro-N-(4-chlorophenyl)nicotinamide
- N-(2-bromophenyl)-2-chloronicotinamide
Uniqueness
4-Chloro-N-(3-morpholinopropyl)nicotinamide is unique due to the presence of the morpholine ring, which enhances its solubility and pharmacokinetic properties. The chloro substituent at the 4-position also contributes to its distinct biological activities compared to other nicotinamide derivatives .
属性
分子式 |
C13H18ClN3O2 |
|---|---|
分子量 |
283.75 g/mol |
IUPAC 名称 |
4-chloro-N-(3-morpholin-4-ylpropyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H18ClN3O2/c14-12-2-4-15-10-11(12)13(18)16-3-1-5-17-6-8-19-9-7-17/h2,4,10H,1,3,5-9H2,(H,16,18) |
InChI 键 |
XYKBQKHBJFXZSH-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCCNC(=O)C2=C(C=CN=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Benzyl-1-[3-phenylpropoxy)propyl]piperidine](/img/structure/B10844049.png)



![4-Benzyloxybenzo[b]thiophene-2-carboxamidine](/img/structure/B10844081.png)









